![molecular formula C9H8F3NO2 B1308324 Methyl 3-amino-5-(trifluoromethyl)benzoate CAS No. 22235-25-2](/img/structure/B1308324.png)
Methyl 3-amino-5-(trifluoromethyl)benzoate
Overview
Description
Methyl 3-amino-5-(trifluoromethyl)benzoate is a chemical compound that is part of the benzoate family, characterized by the presence of a trifluoromethyl group and an amino group attached to a benzene ring. This structure is significant in various chemical reactions and can be used as a building block in organic synthesis.
Synthesis Analysis
The synthesis of related trifluoromethyl benzoates has been explored in several studies. For instance, trifluoromethyl benzoate (TFBz) has been developed as a trifluoromethoxylation reagent, which can be prepared from inexpensive starting materials using KF as the fluorine source . Another study describes the Friedel–Crafts acylation of aromatics with methyl benzoate, catalyzed by trifluoromethanesulfonic acid, to yield benzophenone derivatives . These methods highlight the potential pathways that could be adapted for the synthesis of methyl 3-amino-5-(trifluoromethyl)benzoate.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 3-amino-5-(trifluoromethyl)benzoate has been studied using various spectroscopic techniques. For example, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate has been elucidated using NMR, IR, and X-ray diffraction techniques . These methods provide insights into the electronic and spatial configuration of the molecule, which are crucial for understanding its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Methyl 3-amino-5-(trifluoromethyl)benzoate can potentially undergo various chemical reactions due to the presence of reactive functional groups. The amino group can participate in nucleophilic substitution reactions, while the ester group can be involved in hydrolysis or transesterification reactions. Studies have shown that methyl benzoate derivatives can react with aromatic compounds under superacidic conditions or undergo condensation reactions to form heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 3-amino-5-(trifluoromethyl)benzoate can be inferred from related compounds. For instance, the presence of the trifluoromethyl group is known to influence the acidity and lipophilicity of the molecule . The amino group can affect the molecule's solubility in water and its ability to form hydrogen bonds. The ester group contributes to the compound's volatility and reactivity towards nucleophiles. The synthesis and characterization of tris-methacrylated benzoate derivatives have provided insights into the mesophases and supramolecular structures that can be formed by such compounds .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Labeled Compounds : Taylor et al. (1996) described the synthesis of labeled methyl benzoates for use in radiopharmaceuticals, highlighting the utility of these compounds in tracing and imaging applications in medical research (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).
Compound Synthesis for Pharmaceutical Use : In the synthesis of Nilotinib, an antitumor agent, Wang Cong-zhan (2009) utilized compounds related to Methyl 3-amino-5-(trifluoromethyl)benzoate, indicating its role in the development of pharmaceutical products (Wang Cong-zhan, 2009).
Hydrolysis and Saponification : Alemán, Boix, & Poliakoff (1999) studied the hydrolysis and saponification of methyl benzoates, showing the compound's reactivity and utility in chemical synthesis (Alemán, Boix, & Poliakoff, 1999).
Biological and Pharmaceutical Applications
Acaricide Properties : Kimura & Hourai (2005) explored the use of a compound structurally related to Methyl 3-amino-5-(trifluoromethyl)benzoate, named amidoflumet, as a novel acaricide, suggesting potential applications in pest control (Kimura & Hourai, 2005).
Development of PET Radiotracers : Gao, Wang, & Zheng (2018) synthesized carbon-11-labeled CK1 inhibitors, which included compounds similar to Methyl 3-amino-5-(trifluoromethyl)benzoate, for potential use in PET imaging for Alzheimer's disease (Gao, Wang, & Zheng, 2018).
Treatment for Schizophrenia : Lane et al. (2013) investigated sodium benzoate, a compound related to Methyl 3-amino-5-(trifluoromethyl)benzoate, as an add-on treatment for schizophrenia, showing its potential therapeutic applications (Lane et al., 2013).
Safety and Hazards
“Methyl 3-amino-5-(trifluoromethyl)benzoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with protective gloves, clothing, and eye/face protection. Avoid breathing its dust, fume, gas, mist, vapors, or spray .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts in these reactions.
Mode of Action
Based on its structural similarity to other compounds used in suzuki–miyaura cross-coupling reactions , it can be hypothesized that it may participate in the formation of carbon-carbon bonds through a palladium-catalyzed process.
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it may play a role in the synthesis of complex organic molecules.
Pharmacokinetics
Some pharmacokinetic properties can be inferred from its physicochemical properties . It has a high gastrointestinal absorption and is BBB permeant .
Result of Action
Its potential role in suzuki–miyaura cross-coupling reactions suggests that it may contribute to the formation of carbon-carbon bonds, thereby facilitating the synthesis of complex organic molecules.
properties
IUPAC Name |
methyl 3-amino-5-(trifluoromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)5-2-6(9(10,11)12)4-7(13)3-5/h2-4H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVPHHSFTNRQHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398622 | |
Record name | methyl 3-amino-5-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22235-25-2 | |
Record name | methyl 3-amino-5-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-amino-5-(trifluoromethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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